2-Methyl-2-trifluoromethyl-butyric acid

Lipophilicity ADME Drug Design

Research requiring a sterically hindered, metabolically stable fluorinated carboxylic acid often faces analog performance gaps. 2-Methyl-2-trifluoromethyl-butyric acid (CAS 1365969-07-8) delivers a unique quaternary α-carbon with methyl and CF3 groups. - Higher LogP (2.385) vs. linear analogs for permeability - Metabolic shielding via quaternary center - Certified 97-98% purity for reproducible amide/ester syntheses

Molecular Formula C6H9F3O2
Molecular Weight 170.13 g/mol
CAS No. 1365969-07-8
Cat. No. B3236240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-trifluoromethyl-butyric acid
CAS1365969-07-8
Molecular FormulaC6H9F3O2
Molecular Weight170.13 g/mol
Structural Identifiers
SMILESCCC(C)(C(=O)O)C(F)(F)F
InChIInChI=1S/C6H9F3O2/c1-3-5(2,4(10)11)6(7,8)9/h3H2,1-2H3,(H,10,11)
InChIKeyOGQSDUJEHJTRDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-trifluoromethyl-butyric acid: Overview


2-Methyl-2-trifluoromethyl-butyric acid (CAS 1365969-07-8), also named 2-methyl-2-(trifluoromethyl)butanoic acid, is a fluorinated aliphatic carboxylic acid with the molecular formula C6H9F3O2 and a molecular weight of 170.13 g/mol . It features a quaternary α-carbon substituted with both a methyl and a trifluoromethyl group, and an ethyl side chain on the butyric acid backbone, creating a sterically hindered, non-planar, and highly lipophilic structure . The compound is commercially available as a research chemical with a typical purity of 97-98% and is primarily utilized as a specialized synthetic intermediate for introducing a sterically demanding, metabolically stable, and lipophilic moiety into target molecules .

Sterically hindered building block Quaternary α-carbon with CF3 and CH3 groups
Lipophilicity and metabolic stability Designed to modulate permeability and block oxidative metabolism
Certified purity for synthesis High purity with batch-specific analytical documentation

Why Generic Substitution Fails


Generic substitution with other fluorinated butyric acid analogs is unreliable due to a unique confluence of properties driven by the specific substitution pattern of this compound. The presence of a quaternary α-carbon with a geminal methyl and trifluoromethyl group imparts a combination of steric bulk, electronic effects, and lipophilicity that is not replicated in linear or β-substituted analogs . This specific architecture dictates its reactivity as a building block, its conformational properties, and its ability to modulate critical drug-like parameters such as metabolic stability and passive membrane permeability in derived molecules. Therefore, selecting a structurally similar but differently substituted analog can lead to a quantifiable and predictable loss of these integrated benefits, impacting the performance of the final compound in a research or industrial application .

Linear fluorobutanoic acid analogs lack steric bulk; their lipophilicity and metabolic stability profile may not transfer to your molecule.
β-substituted analogs without a quaternary α-center may not replicate conformational control or metabolic shielding.

Quantitative Comparison


Lipophilicity vs. Linear Analogs

The lipophilicity of 2-Methyl-2-trifluoromethyl-butyric acid, as measured by its calculated partition coefficient (LogP), is significantly higher than that of its linear analog 4,4,4-Trifluorobutyric acid. The increased LogP of the target compound, driven by the additional methyl group and branched alkyl chain, predicts enhanced passive membrane permeability and potentially altered tissue distribution for any derivative molecule incorporating this building block .

Lipophilicity
Data to verify
LogP 2.385 vs ~1.6 (>6-fold higher)
Supports lipophilicity-driven design
Calculated values; experimental confirmation recommended
Lipophilicity ADME Drug Design Partition Coefficient

Steric Shielding via Quaternary α-Carbon

Unlike β-substituted analogs such as 3-(Trifluoromethyl)butyric acid, 2-Methyl-2-trifluoromethyl-butyric acid features a quaternary carbon at the α-position. This sterically shields the adjacent carboxylic acid, altering its reactivity in coupling reactions and imposing significant conformational constraints on any molecule it is incorporated into. This structural feature is a class-level predictor of enhanced metabolic stability by blocking oxidative metabolism at the α-position .

Steric shielding
Class-level
Quaternary vs secondary α-carbon
Supports metabolic stability context
Class-level inference; verify in your system
Steric Hindrance Conformational Control Metabolic Stability CYP Inhibition

High-Purity Supply with Batch Analysis

The compound is commercially available from multiple reputable vendors with a standard purity of 97-98%, as confirmed by NMR, HPLC, and GC analysis . This ensures a defined and reproducible starting material for research and development. In contrast, many closely related, more obscure fluorinated butyric acid analogs may only be offered at lower purities (e.g., 95%) or without detailed analytical documentation, introducing variability and risk into sensitive synthetic or biological workflows .

Purity & analytics
Supplier data
97–98% purity with batch-specific NMR, HPLC, GC
May support reproducible synthesis
Standard vendor documentation; verify COA
Chemical Procurement Quality Control Synthetic Reliability Batch-to-Batch Reproducibility

Research & Development Applications


ADME Enhancement in Drug Discovery

Medicinal chemists utilize 2-Methyl-2-trifluoromethyl-butyric acid to design and synthesize novel drug candidates with improved passive membrane permeability and metabolic stability. The quantifiably higher LogP (2.385) compared to linear analogs (Section 3, Evidence 1) and the metabolic shielding from the quaternary α-center (Section 3, Evidence 2) make it a preferred choice for lead optimization campaigns targeting intracellular or CNS-active therapeutics .

Lipophilic Probes for Chemical Biology

In chemical biology, this compound serves as a building block for creating small-molecule probes with defined conformational and lipophilic properties. The combination of a sterically hindered carboxylic acid with high lipophilicity (Section 3, Evidence 1 & 2) allows researchers to install a precise, non-planar motif that can modulate protein-ligand interactions and cell permeability in a predictable manner, enabling more robust target engagement studies .

Reliable Intermediate for Multi-Step Synthesis

For academic and industrial synthesis laboratories, the availability of this compound at high and certified purity (97-98%, Section 3, Evidence 3) is critical. It ensures reliable and reproducible outcomes in complex reaction sequences, such as amide bond formations or esterifications, where the presence of lower-purity isomers or byproducts could lead to significant purification challenges or yield loss. Procuring this analytically verified building block is a risk-mitigation strategy for sensitive synthetic workflows .

Application
Selection Property
Validation Focus
ADME enhancement in drug discovery
Lipophilic, sterically hindered motif
Permeability and metabolic stability assays
Lipophilic probes for chemical biology
Non-planar lipophilic building block
Cell permeability and target engagement studies
Reliable intermediate for synthesis
Certified high-purity supply
Batch-to-batch reproducibility in multi-step synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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